Divergent Functional Selectivity: Suppression of NF-κB Activity Versus Conventional Estrogenicity
The compound demonstrates a clear dissociation between anti-inflammatory and classic estrogenic activity. In cellular assays, it achieves significant inhibition of NF-κB transcriptional activity while showing a markedly lower potency in stimulating a classical estrogenic endpoint (creatine kinase activity). This functional profile differs from the more potent, pathway-selective analog WAY-169916 [1]. This dissociation is a key differentiator from full agonists like 17β-estradiol, which potently activate both pathways [2].
| Evidence Dimension | NF-κB Inhibition vs. Estrogenicity (ERα-mediated) |
|---|---|
| Target Compound Data | IC50 (NF-κB) = 48 nM; EC50 (Creatine Kinase) = 298 nM |
| Comparator Or Baseline | WAY-169916: IC50 (NF-κB) = 93 nM; 17β-estradiol: EC50 (Creatine Kinase) in low pM range (full agonist) |
| Quantified Difference | Target is ~2-fold more potent in NF-κB inhibition than WAY-169916; Target's estrogenic potency is >6000-fold lower than 17β-estradiol (estimated). |
| Conditions | HAECT1 cells expressing human ERα; NF-κB reporter gene assay and creatine kinase activity assay. |
Why This Matters
This functional dissociation profile indicates a reduced risk of the proliferative side effects associated with classical estrogens, a critical parameter for selecting a research tool or lead compound for inflammation models.
- [1] BindingDB. Activity data for 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol (BDBM50157486) and WAY-169916. View Source
- [2] Steffan, R. J., et al. Synthesis and activity of substituted 4-(indazol-3-yl)phenols as pathway-selective estrogen receptor ligands useful in the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 2004, 47(26), 6435-6438. View Source
